Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate typically involves the sulfonation of 5-bromo-4-fluoro-2-methylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The sulfinate group can be oxidized to sulfonate under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfonates .
Scientific Research Applications
Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate involves its interaction with molecular targets through its sulfonate group. This interaction can lead to various biochemical effects, depending on the specific application. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate include:
- Sodium 5-bromo-4-fluoro-2-methylbenzenesulfonate
- Sodium 5-chloro-4-fluoro-2-methylbenzene-1-sulfinate
- Sodium 5-bromo-4-chloro-2-methylbenzene-1-sulfinate .
Uniqueness
What sets this compound apart is its unique combination of bromine, fluorine, and sulfonate groups, which confer distinct reactivity and selectivity properties. This makes it particularly useful in specialized chemical syntheses and applications .
Biological Activity
Sodium 5-bromo-4-fluoro-2-methylbenzene-1-sulfinate is an organosulfur compound with a unique molecular structure that includes a bromine atom, a fluorine atom, and a sulfinate group attached to a methyl-substituted benzene ring. This compound has garnered attention for its potential therapeutic properties and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C₇H₆BrFNaO₂S
- Molecular Weight : 275.07 g/mol
- Structure : Contains multiple functional groups that enhance its reactivity and potential applications in organic synthesis.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for drug development. The sulfonate group enhances solubility and bioavailability, potentially leading to effective therapeutic agents.
- Receptor Binding : It has been shown to interact with various receptors, modulating biological pathways that could be harnessed for therapeutic purposes.
The mechanism of action for this compound involves:
- Binding to molecular targets through its sulfonate group.
- Leading to biochemical effects such as enzyme inhibition or activation, which can influence cellular processes .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds. Below is a summary table highlighting some comparable compounds and their unique features:
Compound Name | Unique Features |
---|---|
Sodium 4-bromo-5-fluoro-2-methylbenzene-1-sulfinate | Different substitution pattern on the benzene ring |
Sodium 5-bromo-2-fluoro-4-methylbenzenesulfinate | Variation in the position of fluorine and methyl groups |
Sodium 3-bromo-6-fluoro-2-methylaniline | Contains an amine functional group instead of a sulfinate |
Sodium difluoromethylbenzenesulfinate | Features two fluorine atoms instead of one |
This table illustrates how variations in substitution patterns and functional groups can influence reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : Preclinical studies have indicated that compounds with similar structures exhibit potent antitumor activity. For instance, compounds targeting specific enzymes involved in cancer pathways show promise in inhibiting tumor growth .
- Antiviral Properties : Research into fluoro-containing compounds has shown efficacy against viral infections, suggesting that this compound may also possess antiviral properties due to its structural characteristics .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds on human tumor cell lines have revealed that structural modifications significantly affect their potency. This suggests that this compound could be optimized for enhanced therapeutic effects .
Properties
Molecular Formula |
C7H5BrFNaO2S |
---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
sodium;5-bromo-4-fluoro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6BrFO2S.Na/c1-4-2-6(9)5(8)3-7(4)12(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
PRQVHZSIOXUCSO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)[O-])Br)F.[Na+] |
Origin of Product |
United States |
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